molecular formula C16H28Cl2O2 B1238289 ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate CAS No. 87687-12-5

ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate

Cat. No.: B1238289
CAS No.: 87687-12-5
M. Wt: 323.3 g/mol
InChI Key: FYHYCZTVGAHXNJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a dodec-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of a suitable carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to other esters. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

87687-12-5

Molecular Formula

C16H28Cl2O2

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl (E)-7,11-dichloro-7,11-dimethyldodec-2-enoate

InChI

InChI=1S/C16H28Cl2O2/c1-5-20-14(19)10-7-6-8-12-16(4,18)13-9-11-15(2,3)17/h7,10H,5-6,8-9,11-13H2,1-4H3/b10-7+

InChI Key

FYHYCZTVGAHXNJ-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCCC(C)(CCCC(C)(C)Cl)Cl

SMILES

CCOC(=O)C=CCCCC(C)(CCCC(C)(C)Cl)Cl

Canonical SMILES

CCOC(=O)C=CCCCC(C)(CCCC(C)(C)Cl)Cl

Synonyms

Low's mixture

Origin of Product

United States

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